molecular formula C14H21N3O2 B2869258 2-cyclopropyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide CAS No. 1705314-07-3

2-cyclopropyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide

Cat. No.: B2869258
CAS No.: 1705314-07-3
M. Wt: 263.341
InChI Key: VFBPKEHJVUCKKP-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide is a chemical compound of significant interest in medicinal chemistry and early-stage pharmaceutical research. Its molecular structure incorporates a pyrazole core, a privileged scaffold frequently employed in the design of biologically active molecules . The specific substitution pattern, featuring a cyclopropylacetamide moiety and a tetrahydropyran (oxan-4-yl) methyl group, is characteristic of compounds engineered to interact with enzyme binding sites . This structural motif is found in investigational compounds targeting various kinases, such as phosphoinositide 3-kinase (PI3K), which is a crucial signaling protein involved in cell growth, survival, and proliferation . Inhibitors of these enzymes are actively investigated for the treatment of inflammatory and autoimmune diseases, as well as cancer . Furthermore, the acetamide linker and cyclopropyl group are common features in drug discovery, contributing to the compound's overall physicochemical properties and potential metabolic stability . As a research reagent, this compound serves as a valuable building block or intermediate for the synthesis of more complex target molecules and as a tool for probing biological mechanisms in vitro. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-cyclopropyl-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c18-14(7-11-1-2-11)16-13-8-15-17(10-13)9-12-3-5-19-6-4-12/h8,10-12H,1-7,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBPKEHJVUCKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)NC2=CN(N=C2)CC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as in the laboratory, but with modifications to optimize for cost, efficiency, and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-cyclopropyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The closest structural analog identified is 2-cyclopropyl-1-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one (CAS: 2034208-75-6; molecular formula: C₁₄H₁₉N₃O₃; molecular weight: 277.32 g/mol; catalog ID: BK80297 ) . A comparative analysis is summarized below:

Property Target Compound (BK80292) Analog (BK80297)
Core Structure Cyclopropylacetamide Cyclopropylethanone
Pyrazole Substituent Oxan-4-ylmethyl 3-Methoxypyrazinyloxy-pyrrolidine
Key Functional Groups Amide (-NHCO-), tetrahydropyran Ketone (-CO-), methoxypyrazine, pyrrolidine
Molecular Weight 263.33 g/mol 277.32 g/mol
Polarity Moderate (amide + ether oxygen) Higher (ketone + methoxy + pyrazine)
Potential Applications Likely antimicrobial/agrochemical (inferred from ) Agrochemical (insecticidal activity suggested by )
Structural Implications :
  • The tetrahydropyran substituent in BK80292 may confer better solubility in polar solvents than the methoxypyrazinyl-pyrrolidine group in BK80297, which introduces steric bulk and lipophilicity .

Crystallographic and Physicochemical Properties

  • Planar pyrazole rings with deviations <0.005 Å .
  • Twisted aryl/pyrazole dihedral angles (37–67°), influencing crystal packing via N–H⋯O and C–H⋯O interactions .

By contrast, BK80297’s methoxypyrazine group may introduce additional π-stacking or dipole interactions, altering solubility and melting points.

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